molecular formula C16H13FN2OS B2922510 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 301235-47-2

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2922510
CAS No.: 301235-47-2
M. Wt: 300.35
InChI Key: JOCUAWBZLQNLBN-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The 4,6-dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Coupling with Fluorobenzamide: The final step involves the coupling of the synthesized 4,6-dimethylbenzothiazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-chlorobenzamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCUAWBZLQNLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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